molecular formula C14H12N2O4S B11804701 2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B11804701
M. Wt: 304.32 g/mol
InChI Key: OFVKIGYFPGGJSJ-UHFFFAOYSA-N
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Description

2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a complex organic compound that features a thiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid typically involves multiple steps. One common synthetic route includes the cyclization of pyrrole derivatives with thiazole precursors under specific conditions. The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrole rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrrole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, 2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is unique due to its specific structure, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

2-[5-oxo-7-(pyridine-3-carbonyl)-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid

InChI

InChI=1S/C14H12N2O4S/c17-10(18)6-9-11(12(19)8-2-1-3-15-7-8)14-16(13(9)20)4-5-21-14/h1-3,7,9H,4-6H2,(H,17,18)

InChI Key

OFVKIGYFPGGJSJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C(C(=O)N21)CC(=O)O)C(=O)C3=CN=CC=C3

Origin of Product

United States

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